
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a pyrazole ring substituted with an aminopyridine and a trifluoromethyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable aminopyridine derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparaison Avec Des Composés Similaires
1-(5-Aminopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity.
Propriétés
Formule moléculaire |
C9H7F3N4O |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
2-(5-aminopyridin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-8(17)16(15-6)7-2-1-5(13)4-14-7/h1-2,4H,3,13H2 |
Clé InChI |
IHRBSEVNVWJVTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


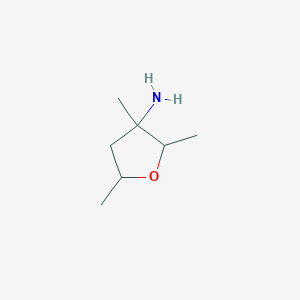
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
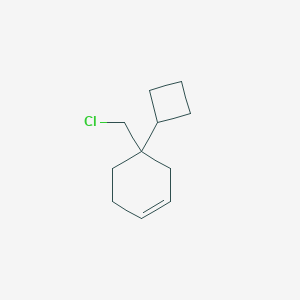
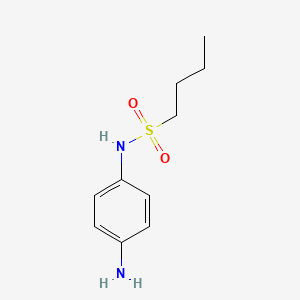
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
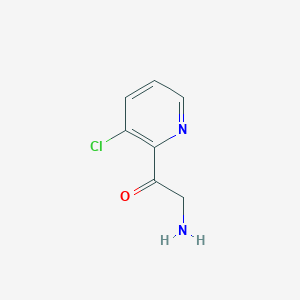
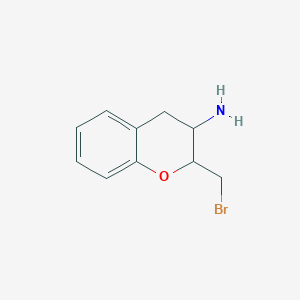

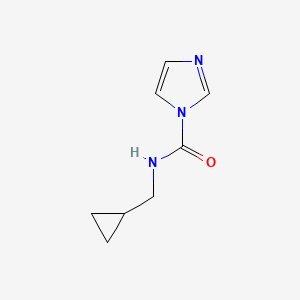
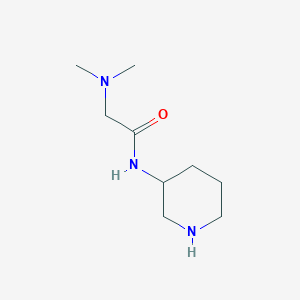
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
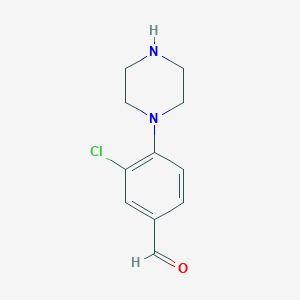
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
